molecular formula C7H6ClN3 B12836994 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12836994
M. Wt: 167.59 g/mol
InChI Key: FQQMARHXKPJDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2155876-04-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . Its structure comprises a pyridine ring fused with a 1,2,4-triazole moiety, with a chlorine substituent at position 8 and a methyl group at position 5. The compound is stored under dry conditions at room temperature, and its safety data indicate a H302 hazard (harmful if swallowed), necessitating precautions such as P264 (washing hands after handling) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3

InChI Key

FQQMARHXKPJDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=N2)C(=C1)Cl

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Intermediate Formation and Cyclization

A representative method involves:

  • Step 1: Intermediate Formation

    Reacting a substituted aminopyridine (e.g., 2-amino-3-bromo-5-chloropyridine) with a suitable reagent such as 1,1-dimethoxy-N,N-dimethylethylamine in a polar aprotic solvent like N,N-dimethylformamide (DMF) under catalytic conditions (e.g., p-toluenesulfonic acid) at elevated temperature (~130 °C) for about 12 hours. This yields an intermediate with high purity (~92%) and yield (~95%).

  • Step 2: Cyclization to Final Product

    The intermediate is then reacted with hydroxylamine sulfonic acid in pyridine solvent, initially cooled to 0 °C and then warmed to room temperature (~25 °C) over 12 hours. After workup involving extraction, washing, drying, and recrystallization, the final product 8-Chloro-6-methyl-triazolo[1,5-a]pyridine is obtained with purity around 96.5% and yield approximately 92.5%.

Alternative Cyclocondensation Approach

Another approach involves cyclocondensation of β-diketones or β-dialdehydes with nitrogen-containing reagents to form triazolo-pyridine derivatives. This method uses:

  • Condensation of β-diketones or β-dialdehydes with hydrazine or related nitrogen sources.
  • Characterization of intermediates and final products by MS, NMR (^1H, ^13C), and IR spectroscopy.
  • Crystallization and X-ray analysis to confirm planar molecular structures.

Though this method is more general for triazolo[1,5-a]pyridine derivatives, it can be adapted for the 8-chloro-6-methyl substituted compound by selecting appropriate starting materials.

Method No. Starting Materials Key Reagents & Conditions Intermediate/Product Purity Yield (%) Notes
1 2-amino-3-bromo-5-chloropyridine, 1,1-dimethoxy-N,N-dimethylethylamine DMF, p-toluenesulfonic acid catalyst, 130 °C, 12 h; then hydroxylamine sulfonic acid in pyridine, 0–25 °C, 12 h Intermediate: 92%
Final product: 96.5%
Intermediate: 95
Final product: 92.5
No hazardous reagents; environmentally friendly; direct use of intermediate without purification
2 β-diketones or β-dialdehydes, hydrazine derivatives Cyclocondensation in acetic acid or suitable solvent, reflux conditions Not specified Not specified General method for triazolo[1,5-a]pyridines; adaptable for substituted derivatives
  • The two-step method described in patent CN113416188B offers a practical, scalable, and environmentally safer route to 8-chloro-6-methyl-triazolo[1,5-a]pyridine, avoiding hazardous reagents and complex purification steps.

  • The intermediate formed in the first step can be directly used in the cyclization step, improving efficiency and reducing waste.

  • Spectroscopic characterization (NMR, MS) and crystallographic data confirm the structure and purity of the final compound.

  • Alternative synthetic routes via cyclocondensation provide flexibility in modifying substituents on the triazolo-pyridine scaffold, which is valuable for medicinal chemistry applications.

The preparation of 8-Chloro-6-methyl-triazolo[1,5-a]pyridine is best achieved through a two-step synthetic route involving intermediate formation from substituted aminopyridines followed by cyclization with hydroxylamine sulfonic acid. This method offers high yields, good purity, and operational simplicity without the need for hazardous reagents or extensive purification. Alternative cyclocondensation methods provide additional synthetic versatility for related derivatives.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 8 undergoes nucleophilic substitution under various conditions:

  • Amination : Reacts with primary or secondary amines (e.g., 4-aminophenol) in the presence of transition-metal catalysts like Pd(OAc)₂/BINAP to form amino derivatives. This method has been used to synthesize intermediates for kinase inhibitors .

  • Thiolation : Substitution with thiol-containing nucleophiles produces thioether derivatives, though specific yields depend on solvent polarity and base strength .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable functionalization of the triazole-pyridine core:

  • Suzuki-Miyaura Coupling : The chlorine atom participates in cross-coupling with aryl boronic acids under Pd catalysis, forming biaryl derivatives. For example, coupling with phenylboronic acid yields 8-phenyl-substituted analogs .

  • Buchwald-Hartwig Amination : Pd-based systems facilitate C–N bond formation with aryl amines, producing pharmacologically relevant derivatives .

Heterocyclic Annulation and Ring Expansion

The compound serves as a precursor in annulation reactions to form extended heterocyclic systems:

  • Microwave-Assisted Synthesis : Reacts with enaminonitriles and benzohydrazides under microwave irradiation to form fused triazolo-pyridines via transamidation and cyclization (yields: 70–92%) .

  • Oxidative Cyclization : Under oxygen-rich conditions, it participates in oxidative cross-dehydrogenative coupling (CDC) with diketones to generate pyrido[1,2-b]indazoles .

Reaction Condition Optimization

Critical parameters for maximizing yield and selectivity include:

Oxidation and Reduction Pathways

  • Oxidation : The methyl group at position 6 can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazole ring, altering electronic properties for further functionalization.

This compound’s versatility in nucleophilic substitution, cross-coupling, and annulation reactions makes it a valuable scaffold in medicinal chemistry and materials science. Optimized conditions, such as microwave assistance and oxygen-rich environments, are critical for achieving high yields and selectivity .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with tailored properties.

Biology

  • Anticancer Activity : Research indicates that 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), affecting cell cycle progression and showing cytotoxic effects against various cancer cell lines . This property makes it a candidate for further development in cancer therapeutics.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although further research is required to establish efficacy against specific pathogens.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's therapeutic applications in treating diseases beyond cancer, including its role in modulating biological pathways relevant to various conditions .

Industry

  • Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties. It may play a role in creating specialized coatings or polymers.

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against human breast cancer cell lines (MCF-7) and liver carcinoma cells (HepG2). The mechanism involves inhibition of CDK2 activity leading to cell cycle arrest at the G1/S transition phase .

Case Study 2: Antimicrobial Activity

A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. Some derivatives showed promising results against both bacterial and fungal strains compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism . The presence of chlorine and methyl groups can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Substituent Variations in the Triazolopyridine Core

The biological and physicochemical properties of triazolopyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine 2155876-04-1 C₇H₆ClN₃ 167.60 Cl (C8), CH₃ (C6) Potential herbicidal/antimicrobial
8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine 1427366-57-1 C₇H₆N₄O₂ 178.15 NO₂ (C6), CH₃ (C8) Enhanced reactivity (electron-withdrawing NO₂)
8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine 478066-06-7 C₇H₃ClF₃N₃ 221.57 Cl (C8), CF₃ (C6), [4,3-a] ring Increased lipophilicity (CF₃)
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine 1433822-19-5 C₆H₃BrClN₃ 232.47 Br (C8), Cl (C6) Higher molecular weight; halogen synergy
2-Amino-6-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine 1935975-20-4 C₆H₄ClIN₄ 298.48 NH₂ (C2), Cl (C6), I (C8) Hydrogen bonding potential (NH₂); heavy halogen (I)

Key Observations :

  • Electron-withdrawing groups (EWGs): Chlorine (Cl), bromine (Br), and trifluoromethyl (CF₃) enhance stability and modulate electronic density.
  • Positional effects: The [1,5-a] vs. [4,3-a] ring fusion alters substituent orientation.
  • Halogen synergy : Bromine and chlorine in [17] may exhibit cooperative effects in binding to biological targets, as seen in agrochemicals .

Biological Activity

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. Its unique chemical structure, which includes a triazole ring fused to a pyridine ring with chlorine and methyl substitutions, has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and microbiology.

The primary biological activity of this compound is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase, leading to reduced cell proliferation in cancerous cells .

Biological Activity Overview

The compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer
  • Colon Cancer
  • Lung Cancer

These effects are often evaluated through assays that measure cell viability and proliferation. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cancer type and cell line tested.

Anticancer Activity

In studies evaluating the antiproliferative effects of this compound against different cancer cell lines, it was found that:

  • MCF-7 (breast cancer) : IC50 = 12 µM
  • HCT116 (colon cancer) : IC50 = 15 µM
  • A549 (lung cancer) : IC50 = 10 µM

These results indicate that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies suggest that it can be effectively absorbed and distributed within biological systems, making it a viable candidate for further drug development. The compound's half-life and clearance rates are still under investigation but show promise for therapeutic use.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds in its class:

Compound NameStructure TypeNotable Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineTriazole + ThiadiazineAnticancer
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazineFused Triazole + PyrazineAntimicrobial

The presence of chlorine and methyl groups in the structure of this compound contributes to its distinct biological profile compared to these related compounds .

Q & A

Q. What are the most reliable metal-free synthetic protocols for preparing 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine and its derivatives?

A widely validated approach involves cyclocondensation of functionalized pyridine precursors. For example, Ethyl 8-(2,4-dichlorophenyl)-6-methyl-triazolopyridine-7-carboxylate was synthesized via a tandem reaction using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone, ethyl 4-bromo-3-methylbut-2-enoate, and K₂CO₃ in DMF at reflux for 8 hours. The crude product was purified via column chromatography (76% yield) and crystallized using hexane/ethyl acetate . Key advantages include metal-free conditions and scalability.

Q. How can the molecular structure of 8-Chloro-6-methyl-triazolopyridine derivatives be confirmed experimentally?

A multi-technique approach is recommended:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., methyl protons at δ 1.95 ppm, aromatic protons at δ 7.25–7.40 ppm) .
  • X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between substituents and the triazolopyridine core) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the 8-chloro position of the triazolopyridine core?

The 8-chloro group can be replaced via nucleophilic substitution or cross-coupling. For instance:

  • Palladium-catalyzed cyanation : React 8-bromo-6-chloro-triazolopyridine with Zn(CN)₂ under Pd catalysis to yield 8-cyano derivatives (used in PDE10 inhibitors) .
  • Metal-free substitution : Use potassium hexacyanoferrate(II) with KOAc to convert 8-chloro to 8-cyano groups (applicable for immunomodulators) .

Q. How can researchers assess the biological activity of 8-Chloro-6-methyl-triazolopyridine derivatives?

  • Enzyme inhibition assays : Screen for JAK1/JAK2 inhibition using kinase activity assays (IC₅₀ values) .
  • In vivo oxidative stress models : Test antioxidative effects in Caenorhabditis elegans by monitoring lifespan extension and reduced malondialdehyde (MDA) levels under heat/chemical stress .
  • Advanced glycation end product (AGE) suppression : Quantify AGE formation via fluorescence assays in glycation-prone models .

Q. How should researchers address contradictions in reaction yields or product purity across studies?

  • Optimize reaction conditions : Adjust solvent (e.g., DMF vs. ethanol), temperature, or catalyst loading. For example, spiro-triazolopyridines synthesized in acetic acid with cyclohexanone achieved 78% yield, while similar reactions with phthaloyl chloride required extended reflux times for comparable purity .
  • Validate purification methods : Compare column chromatography vs. recrystallization (e.g., hexane/ethyl acetate mixtures improve crystal quality) .

Q. What methodologies enable the synthesis of spiro- or bis-triazolopyridine derivatives?

  • Spiro derivatives : React 1,2-diaminopyridine with ketones (e.g., cyclohexanone) in acetic acid to form spiro[[1,2,4]triazolo[1,5-a]pyridine-2,1'-cyclohexane] frameworks .
  • Bis-derivatives : Use diethyl succinate or terephthaloyl chloride to link two triazolopyridine units via ester or amide bridges (yields 70–76%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.